2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that features a triazole ring, a bromophenyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting the triazole derivative with an appropriate thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of antifungal, antibacterial, or anticancer drugs.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The triazole ring and bromophenyl group are likely key functional groups involved in its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide: Similar structure but lacks the bromine atom.
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide: Contains a chlorine atom instead of bromine.
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a different position of the methyl group on the tolyl ring.
Uniqueness
The presence of the bromine atom in 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Properties
Molecular Formula |
C17H15BrN4OS |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15BrN4OS/c1-11-5-7-14(8-6-11)19-15(23)10-24-17-20-16(21-22-17)12-3-2-4-13(18)9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) |
InChI Key |
CPPWEHJZDNQUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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